molecular formula C10H9BrN2 B1376370 3-Bromo-8-methylquinolin-6-amine CAS No. 858467-31-9

3-Bromo-8-methylquinolin-6-amine

Cat. No.: B1376370
CAS No.: 858467-31-9
M. Wt: 237.1 g/mol
InChI Key: OGMCMTCCDSFGOY-UHFFFAOYSA-N
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Description

3-Bromo-8-methylquinolin-6-amine is a chemical compound . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and have versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P ´fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

Quinoline derivatives are known to exhibit important biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Scientific Research Applications

Chemical Synthesis and Transformations

3-Bromo-8-methylquinolin-6-amine has been utilized in various chemical synthesis and transformation processes. Choi et al. (2004) developed an efficient and simple synthetic route for key intermediates like 6- and 7-bromo-2-methylquinoline-5,8-diones, which are related to this compound, focusing on the unusual regioselectivity in nucleophilic amination reactions (Choi & Chi, 2004). Similarly, Choi et al. (2002) explored the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, a compound structurally related to this compound, through a multi-step synthesis involving the Skraup reaction (Choi et al., 2002).

Future Directions

Quinoline and its derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications . There is a need for the development of new molecules containing this nucleus, with a focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Biochemical Analysis

Biochemical Properties

3-Bromo-8-methylquinolin-6-amine plays a crucial role in various biochemical reactions. It has been shown to interact with tubulin, a protein that is essential for the polymerization of microtubules. By binding to the α subunit of tubulin, this compound inhibits the polymerization process, thereby affecting cell division and other microtubule-dependent processes . Additionally, this compound has demonstrated fungicidal properties, making it effective against certain phytopathogens .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by disrupting microtubule dynamics, which in turn affects cell division and intracellular transport. This disruption can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cell cycle arrest and apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with tubulin. By binding to the α subunit of tubulin, it inhibits the polymerization of microtubules, leading to the destabilization of the microtubule network. This inhibition can result in the activation of cell cycle checkpoints and the induction of apoptosis. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained disruptions in cellular processes, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit microtubule polymerization. At higher doses, this compound can induce toxic effects, including severe disruptions in cellular function and tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of certain metabolites. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and efficacy in biochemical reactions and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-bromo-8-methylquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-2-9(12)4-7-3-8(11)5-13-10(6)7/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMCMTCCDSFGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736621
Record name 3-Bromo-8-methylquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858467-31-9
Record name 3-Bromo-8-methyl-6-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858467-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-8-methylquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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